molecular formula C28H42N2O B2675789 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol CAS No. 183666-92-4

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol

Cat. No.: B2675789
CAS No.: 183666-92-4
M. Wt: 422.657
InChI Key: XTHNVMVNFLNHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is widely used in various fields:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron donation .

Properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHNVMVNFLNHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 30.4 g (0.2 mol) of 4-dimethylaminobenzaldehyde in 100 ml of xylene, 39.1 g (0.46 mol) of piperidine is added dropwise over a period of six minutes. The mixture is heated at reflux using a Dean-Stark trap until the separation of water is complete. To the cooled reaction mixture 40.3 (0.2 mol) of 2,6-di-tert-butylphenol in 70 ml of xylene is added rapidly. The mixture is then heated at reflux for five hours. The title compound is isolated as an almost white solid by evaporation of the solvent and recrystallization from toluene-hexane. The yield is 66.3 g of the title compound, melting at 184°-185° C.
Name
toluene hexane
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0 (± 1) mol
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reactant
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30.4 g
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reactant
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39.1 g
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reactant
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100 mL
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solvent
Reaction Step Two
[Compound]
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mixture 40.3
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0.2 mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

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